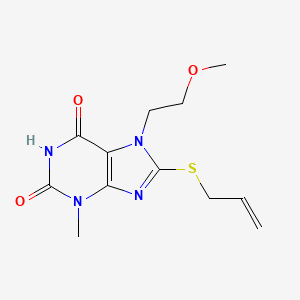
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as S-AMPA, is a compound that belongs to the class of purine derivatives. It is a potent and selective agonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in the central nervous system.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the introduction of an allylthio group and a 2-methoxyethyl group onto a purine ring, followed by the addition of a methyl group and the formation of a cyclic imide.
Starting Materials
6-chloropurine, allyl mercaptan, 2-methoxyethanol, sodium hydride, acetic anhydride, acetic acid, triethylamine, methyl iodide
Reaction
6-chloropurine is reacted with allyl mercaptan in the presence of sodium hydride to form 8-(allylthio)-6-chloropurine., 8-(allylthio)-6-chloropurine is then reacted with 2-methoxyethanol in the presence of acetic anhydride and triethylamine to form 8-(allylthio)-7-(2-methoxyethyl)purine., The resulting compound is then treated with methyl iodide in the presence of sodium hydride to introduce a methyl group and form 8-(allylthio)-7-(2-methoxyethyl)-3-methylpurine., Finally, the cyclic imide is formed by heating 8-(allylthio)-7-(2-methoxyethyl)-3-methylpurine in acetic acid.
Mechanism Of Action
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione acts as an agonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. When 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione binds to the AMPA receptor, it induces a conformational change that opens the ion channel and allows the influx of sodium ions into the cell. This results in depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical And Physiological Effects
The activation of AMPA receptors by 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several biochemical and physiological effects. It enhances synaptic transmission, which is crucial for learning and memory. It also increases the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognition and behavior. 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. However, excessive activation of AMPA receptors can lead to excitotoxicity, which can cause neuronal damage and cell death.
Advantages And Limitations For Lab Experiments
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent and selective agonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors in vitro and in vivo. It has a high affinity for AMPA receptors and can induce a robust response at low concentrations. However, the use of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments has some limitations. Excessive activation of AMPA receptors can lead to excitotoxicity, which can cause neuronal damage and cell death. Therefore, careful dosing and monitoring of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is necessary to avoid these adverse effects.
Future Directions
There are several future directions for the research on 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One direction is to investigate the therapeutic potential of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory. Furthermore, the development of novel AMPA receptor modulators based on the structure of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione could lead to the discovery of new drugs for the treatment of neurological disorders.
Scientific Research Applications
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been widely used in scientific research to study the function of AMPA receptors. It is a potent and selective agonist of AMPA receptors, which allows researchers to selectively activate these receptors in vitro and in vivo. 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms underlying neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4H,1,5-7H2,2-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKBCKCPPHZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

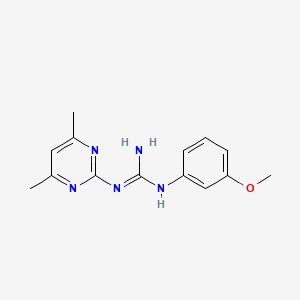
![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)
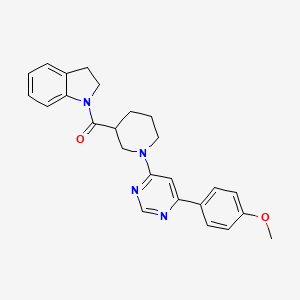
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)
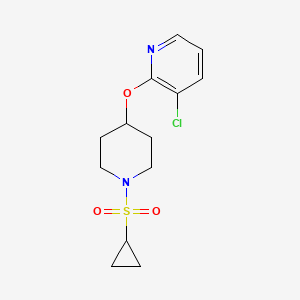
![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)
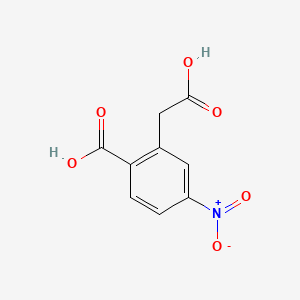
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)
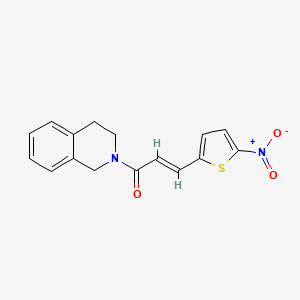
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2951721.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2951722.png)
![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)